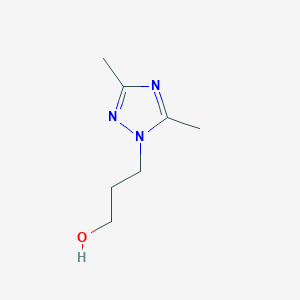
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Descripción general
Descripción
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a chemical compound with the CAS Number: 885277-16-7. It has a molecular weight of 288.71 and its IUPAC name is 4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is 1S/C15H10ClFN2O/c1-20-11-5-2-9 (3-6-11)15-18-13-7-4-10 (17)8-12 (13)14 (16)19-15/h2-8H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a light yellow solid . The compound’s molecular weight is 288.71 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to binding with a range of biological targets, making it a candidate for the development of new medications. For example, quinazoline derivatives have been explored for their potential as inhibitors of tyrosine kinase enzymes, which are implicated in cancer cell growth and proliferation .
Material Science
In material science, the compound’s unique electronic properties can be harnessed in the development of organic semiconductors. These materials are used in the production of light-emitting diodes (LEDs), solar cells, and transistors. The electron-withdrawing chloro and fluoro groups may enhance the material’s conductivity and stability .
Chemical Synthesis
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline serves as a building block in chemical synthesis. It can undergo various reactions, including Suzuki coupling, to create complex molecules for further research or industrial applications. This versatility makes it a valuable compound in synthetic organic chemistry .
Biological Studies
The compound’s structural features allow it to interact with DNA and proteins, which can be useful in studying cell biology and genetics. Researchers can use it to investigate the mechanisms of action of quinazoline derivatives on cellular processes, potentially leading to breakthroughs in understanding diseases at the molecular level .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard or a reagent in chromatography and spectrometry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in measurements .
Agricultural Chemistry
Quinazoline derivatives have shown potential as agrochemicals. They can be formulated into pesticides and herbicides, providing a new avenue for pest and weed management in agriculture. The specific substituents on the quinazoline ring can be modified to target particular pests or weeds with high selectivity .
Neuroscience Research
The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of central nervous system (CNS) drugs. It could be used to create molecules that modulate neurotransmitter receptors, which may lead to new treatments for neurological disorders .
Environmental Science
In environmental science, the compound can be studied for its degradation products and environmental fate. Understanding how it breaks down in different conditions can inform the development of more sustainable chemicals that minimize ecological impact .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICKURMOFWYMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674260 | |
| Record name | 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |
CAS RN |
885277-16-7 | |
| Record name | 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)


![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)



![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)